N-[(4-methoxyphenyl)methyl]-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-[(4-Methoxyphenyl)methyl]-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring:
- N-(4-Methoxyphenyl)methyl group: A lipophilic substituent contributing to membrane permeability and receptor binding .
- 1,2,4-Triazole core: A heterocyclic ring known for diverse bioactivity, including enzyme inhibition and receptor modulation .
- Sulfanyl linker: Facilitates conjugation to the acetamide moiety, influencing molecular stability and reactivity .
This compound’s structural complexity positions it within a broader class of triazolylsulfanyl acetamides, which are explored for applications in medicinal chemistry, insect olfaction modulation, and cancer research .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2S/c1-29-19-11-9-17(10-12-19)15-23-20(28)16-30-22-25-24-21(18-7-3-2-4-8-18)27(22)26-13-5-6-14-26/h2-14H,15-16H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUHKFFKGGWDME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-methoxyphenyl)methyl]-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This article details the compound's biological activity, including its antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
The compound features an acetamide core linked to a methoxyphenyl group and a triazole moiety with a pyrrole substituent. The structural formula can be represented as follows:
This structure is significant as it incorporates multiple functional groups that contribute to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits potential antimicrobial properties. Although specific mechanisms of action have not been fully elucidated, the compound is believed to interact with various molecular targets, including enzymes and receptors, which may lead to diverse biological effects.
Antimicrobial Activity
The compound has shown promising results against several bacterial strains. For instance, preliminary studies suggest that it possesses activity against multi-drug resistant strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria range from 20 to 70 µM, indicating its potential utility in combating antibiotic-resistant infections .
Comparative Analysis of Biological Activity
To better understand the compound's effectiveness, a comparative analysis with similar compounds was conducted. The following table summarizes the MIC values of this compound against various bacterial strains compared to standard antibiotics.
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| N-[...] | S. aureus | 20–40 | |
| N-[...] | E. coli | 40–70 | |
| Ceftriaxone | S. aureus | 4 | |
| Ceftriaxone | E. coli | 0.1 |
Case Studies and Research Findings
Several studies have explored the biological activities of triazole derivatives, including those structurally similar to N-[...] . For example:
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural differences and similarities between the target compound and its analogs:
Key Research Findings
- Insect Olfaction: Triazolylsulfanyl acetamides with pyridinyl/ethyl groups (e.g., OLC-12) show nanomolar potency against Orco, while bulkier substituents (e.g., trifluoromethylphenyl in ) reduce efficacy due to steric clashes .
- Cancer Research : Hydroxyacetamide analogs demonstrate that electron-donating groups (e.g., methoxy) improve cellular uptake, whereas electron-withdrawing groups (e.g., trifluoromethyl) enhance metabolic stability .
- Antioxidant Activity : Thiol-containing triazoles (e.g., 7h/7i) exhibit radical scavenging, with IC₅₀ values correlating with substituent electronegativity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
